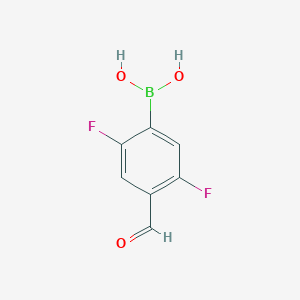

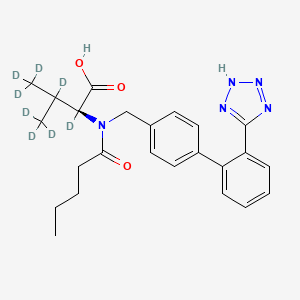

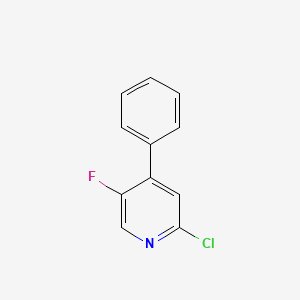

![molecular formula C5H5ClN4 B1435679 [1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride CAS No. 956074-70-7](/img/structure/B1435679.png)

[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride

Vue d'ensemble

Description

“[1,2,4]Triazolo[1,5-a]pyrimidine” is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists . It has a relatively simple structure but is remarkably versatile, with many different applications reported over the years in different areas of drug design .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[1,5-a]pyrimidine” derivatives has been reported in various studies. For example, one study reported the design, synthesis, and evaluation of a series of new “[1,2,4]Triazolo[1,5-a]pyrimidine” congeners . Another study developed four facile and efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-triazolo pyrimidines, and 2-amino-5-phenyl-triazolo pyrimidin-7-ol .Molecular Structure Analysis

The “[1,2,4]Triazolo[1,5-a]pyrimidine” heterocycle is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring . It has been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The chemical reactions of “[1,2,4]Triazolo[1,5-a]pyrimidine” derivatives depend on the choice of substituents around the core. These compounds can elicit markedly different cellular phenotypes that likely arise from the interaction of the congeners with either one or two spatially distinct binding sites within tubulin heterodimers .Applications De Recherche Scientifique

Synthesis and Properties

- [1,2,4]Triazolo[1,5-a]pyrimidines are valuable due to their biological properties, including applications as herbicides and agents with antifungal, antitubercular, antibacterial, antitumor, and anti-Alzheimer's activities. Their synthesis methods involve the annulation of pyrimidine moiety to triazole ring or vice versa (Fizer & Slivka, 2016).

- These compounds are also used in the design of coordination compounds with structural and therapeutic applications, including anticancer, antiparasitic, and antibacterial properties (Łakomska & Fandzloch, 2016).

Medicinal Chemistry

- They exhibit a range of pharmacological activities such as acting as CB2 cannabinoid agonists and adenosine antagonists. Clinical trials and marketed drugs like Trapidil and Pyroxsulam showcase their potential in medicinal chemistry (Merugu, Cherukupalli, & Karpoormath, 2022).

Agricultural Applications

- These compounds are used in agriculture for their antimicrobial and herbicidal properties. Notably, some derivatives show acetohydroxyacid synthase inhibitor properties, making them effective herbicides (Elisandra Scapin et al., 2013).

Biochemical Applications

- They have applications in biochemical reactions, especially as antimetabolites in purine biochemical reactions due to their structure as purine analogues (Nadia A. Abdelriheem, Yasser H. Zaki, & A. Abdelhamid, 2017).

Cardiovascular Research

- Certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidines have shown potential in cardiovascular research, with some compounds demonstrating coronary vasodilating and antihypertensive activities (Sato et al., 1980).

Mécanisme D'action

Safety and Hazards

Orientations Futures

“[1,2,4]Triazolo[1,5-a]pyrimidine” derivatives hold promise as candidate therapeutics for various conditions, including Alzheimer’s disease and other neurodegenerative conditions . Future research will likely continue to explore the potential of this scaffold in medicinal chemistry, with a focus on optimizing its properties for specific therapeutic applications .

Propriétés

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4.ClH/c1-2-6-5-7-4-8-9(5)3-1;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZUQUMAGRASDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

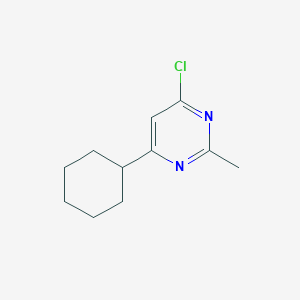

![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)

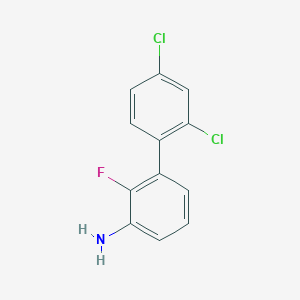

![N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1435600.png)

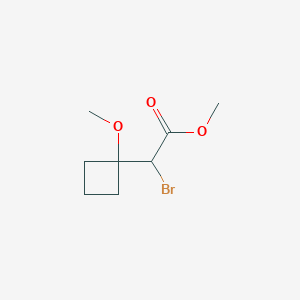

![methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1435601.png)

![5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435603.png)

![4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1435609.png)